molecular formula C19H16N4O4S B2665292 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1257553-12-0

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2665292
CAS No.: 1257553-12-0
M. Wt: 396.42
InChI Key: JXVPDRJFSHBVNO-UHFFFAOYSA-N
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Description

Introduction to Heterocyclic Acetamide Research Frameworks

Historical Development of Benzothiazole-Pyridazinone Hybrid Molecules

Benzothiazole and pyridazinone hybrids emerged in the late 20th century as scaffolds for antimicrobial and anticancer agents. Early work focused on simple derivatives, such as N-(6-methylbenzo[d]thiazol-2-yl)acetamide, which demonstrated moderate antioxidant activity. The integration of pyridazinone rings gained traction after seminal studies revealed their role in enhancing hydrogen-bonding interactions with enzymatic targets. For example, 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide derivatives were first reported in 2020, showcasing improved solubility and binding affinity compared to monocyclic analogues.

A pivotal advancement occurred with the development of copper-catalyzed C–N cross-coupling reactions, enabling scalable synthesis of cis-substituted cyclobutyl-benzothiazole pyridazinones in multi-kilogram batches. This methodological breakthrough facilitated structural diversification, leading to compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide, which exhibited nanomolar inhibitory activity against histone deacetylases.

Table 1: Evolution of Benzothiazole-Pyridazinone Hybrids
Generation Key Structural Features Notable Advancements
First Monocyclic benzothiazoles Antimicrobial activity discovery
Second Benzothiazole-acetamide conjugates Improved metabolic stability
Third Pyridazinone-furan integrations Dual α-glucosidase/urease inhibition
Fourth Cis-cyclobutyl substitutions Scalable synthesis via Cu catalysis

Medicinal Chemistry Significance of Multi-Heterocyclic Systems

Multi-heterocyclic systems exploit synergistic electronic and steric effects to optimize target engagement. The ethoxy group at the 6-position of the benzothiazole ring in N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide enhances π-π stacking with hydrophobic enzyme pockets, while the furan moiety augments hydrogen-bond donor capacity. This dual functionality is critical for inhibiting urease, where the compound’s IC50 of 14.30 µM outperforms thiourea (31.40 µM).

Structure-activity relationship (SAR) studies emphasize the role of electron-withdrawing groups. For instance, trifluoromethyl (-CF3) substitutions on the phenyl ring of analogous compounds reduce IC50 values by 40% compared to electron-donating groups. Similarly, replacing the ethoxy group with methoxy decreases α-glucosidase inhibition potency, underscoring the importance of alkoxy chain length.

Conceptual Understanding of Molecular Design Principles

The compound’s design adheres to three principles:

  • Bioisosteric Replacement : The pyridazinone ring serves as a bioisostere for pyridine, improving solubility without compromising aromatic interactions.
  • Conformational Restriction : The cis-cyclobutyl configuration in related derivatives minimizes off-target binding by rigidifying the molecule.
  • Pharmacophore Integration : The acetamide linker between benzothiazole and pyridazinone units ensures optimal spacing for simultaneous engagement with enzymatic subsites.

Quantum mechanical calculations reveal that the furan ring’s oxygen atom participates in charge-transfer interactions with urease’s active-site nickel ions, contributing to submicromolar inhibition. Additionally, molecular dynamics simulations show that the ethoxy group stabilizes the compound in α-glucosidase’s catalytic pocket through van der Waals contacts.

Table 2: Key Structural Contributions to Biological Activity
Component Role in Target Interaction Example Impact on IC50
6-Ethoxybenzothiazole Hydrophobic pocket binding 2.50 µM (α-glucosidase)
Furan-2-yl Hydrogen-bond donation 14.30 µM (urease)
Pyridazinone core π-π stacking with catalytic residues 3.20 µM (dual inhibition)
Acetamide linker Conformational flexibility 40% improved solubility vs. esters

Current Research Landscape and Knowledge Gaps

Recent studies prioritize dual-target inhibitors to address multifactorial diseases like diabetes and microbial infections. This compound exemplifies this trend, exhibiting dual IC50 values of 2.50 µM (α-glucosidase) and 14.30 µM (urease). However, challenges persist:

  • Synthetic Complexity : Multi-step routes (e.g., reductive amination, Suzuki coupling) yield ≤50% overall efficiency.
  • Metabolic Stability : Preliminary microsomal assays indicate rapid hepatic clearance of furan-containing analogues.
  • Target Selectivity : Off-target activity against cytochrome P450 isoforms remains uncharacterized.

Emerging strategies include computational fragment-based design to optimize pharmacokinetics and CRISPR-Cas9-mediated target validation to confirm mechanism specificity. Open questions center on extending these principles to other disease-relevant enzymes, such as carbonic anhydrases or kinase families.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-2-26-12-5-6-14-16(10-12)28-19(20-14)21-17(24)11-23-18(25)8-7-13(22-23)15-4-3-9-27-15/h3-10H,2,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVPDRJFSHBVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a unique arrangement of a benzo[d]thiazole moiety and a furan ring, which are known for their diverse biological activities. The molecular formula is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S with a molecular weight of approximately 316.4 g/mol.

PropertyValue
Molecular FormulaC16H16N2O3SC_{16}H_{16}N_{2}O_{3}S
Molecular Weight316.4 g/mol
CAS Number922393-23-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where the key steps include the formation of the benzo[d]thiazole and furan components followed by the acetamide linkage. Recent studies have optimized these synthetic routes to enhance yield and purity, making it feasible for further biological evaluation .

Anticancer Activity

Research indicates that derivatives related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated notable activity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines .

Case Study:
In a study evaluating several benzothiazole derivatives, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide showed cytotoxicity with IC50 values ranging from 10 to 30 µM against the aforementioned cancer cell lines . This suggests that the target compound may share similar mechanisms of action.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have shown that benzothiazole derivatives possess moderate inhibitory effects against bacterial strains such as Staphylococcus aureus and various fungi. The presence of both the furan and benzothiazole rings contributes to this bioactivity by potentially disrupting microbial cell membranes or inhibiting essential enzymatic pathways .

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Compounds with analogous structures often activate apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The disruption of bacterial cell walls or inhibition of protein synthesis is a common mode of action for antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of both the benzo[d]thiazole and furan moieties contributes to its pharmacological properties, making it a subject of interest in drug development.

Anticancer Activity

Research indicates that compounds with similar structures to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers . The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar benzothiazole derivatives have demonstrated efficacy against a range of bacterial strains, including multidrug-resistant organisms. The furan moiety is thought to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its effectiveness .

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets.

Enzyme Inhibition

Studies suggest that this compound may act as an enzyme inhibitor, particularly in pathways associated with cancer progression and inflammation. For example, certain derivatives have been shown to inhibit enzymes involved in tumor growth and metastasis .

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Compounds in this class have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include:

  • Formation of the Benzothiazole Moiety : This is often achieved through cyclization reactions involving 2-amino benzothiazole derivatives.
  • Furan Integration : The furan ring is introduced via electrophilic substitution or coupling reactions with furan derivatives.
  • Final Acetamide Formation : The acetamide group is added through acylation reactions that yield the final product.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds, emphasizing their biological activities:

StudyCompoundActivityFindings
Benzothiazole DerivativesAnticancerSignificant cytotoxicity against various cancer cell lines
Furan-based CompoundsAntimicrobialEffective against resistant bacterial strains
Neuroprotective AgentsNeuroprotectionPotential to mitigate oxidative stress in neuronal cells

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes critical differences between the target compound and structurally related benzothiazole-acetamide derivatives:

Compound Benzothiazole Substituent Acetamide-Linked Moiety Key Properties Reference
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide 6-Ethoxy 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl Mp: 255.9°C; IR: 1680 cm⁻¹ (C=O); Yield: 78%
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 6-Nitro 1,3,4-Thiadiazolyl-phenylurea VEGFR-2 inhibitor (IC₅₀: 0.89 µM); Antiproliferative activity against HepG2 cells
N-(6-Methylbenzo[d]thiazol-2-yl)-2-[(3-methyl-2-oxo-triazinoquinazolin-6-yl)thio]acetamide 6-Methyl Triazinoquinazolinone Mp: 284–285°C; LC-MS: m/z 450 [M+2]; Yield: 80.3%
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 6-Trifluoromethyl 3,4,5-Trimethoxyphenyl Patent-listed; Enhanced metabolic stability due to CF₃ group
N-(6-Methylbenzo[d]thiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl]acetamide 6-Methyl Pyrimidoindole-4-one ZINC2720973 (drug-like database entry); Complex heterocyclic system

Substituent Effects on Benzothiazole Core

  • 6-Ethoxy vs. Nitro-substituted analogs, however, demonstrate potent VEGFR-2 inhibition (IC₅₀: 0.89 µM), suggesting nitro groups may enhance kinase binding .
  • 6-Ethoxy vs. 6-Trifluoromethyl () : Trifluoromethyl groups confer metabolic stability and lipophilicity, advantageous for blood-brain barrier penetration. Ethoxy substituents may prioritize peripheral target engagement due to reduced hydrophobicity .

Heterocyclic Moieties in Acetamide Side Chains

  • This combination is distinct from triazinoquinazolinone () or pyrimidoindole () systems, which introduce additional nitrogen atoms for enhanced polar interactions .
  • Thiadiazolyl-Phenylurea () : The 1,3,4-thiadiazole core with a phenylurea extension enables dual hydrogen bonding and hydrophobic interactions, correlating with its high VEGFR-2 affinity .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves coupling benzothiazole and pyridazine moieties via acetamide linkage. Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) is effective for constructing heterocyclic cores, as demonstrated in nitroarene/alkene systems . Key factors include:
  • Catalyst selection : Pd(OAc)₂ with ligands like Xantphos improves cyclization efficiency.
  • Solvent and temperature : DMF at 80–100°C enhances intermediate stability.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts from incomplete coupling.
    Table 1 : Synthetic Yield Optimization
Catalyst SystemTemperature (°C)Yield (%)Purity (%)Reference
Pd(OAc)₂/Xantphos806295
PdCl₂(PPh₃)₂1004888

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry of the ethoxybenzothiazole and furan-pyridazine subunits. Key markers:
  • ¹H NMR : Singlet at δ 2.4–2.6 ppm (N-CH₂-CO), doublets for furan protons (δ 6.2–7.1 ppm) .
  • ¹³C NMR : Carbonyl signals at 168–172 ppm (amide C=O) and 160–165 ppm (pyridazinone C=O) .
    FT-IR validates amide bonds (N–H stretch ~3300 cm⁻¹; C=O ~1650 cm⁻¹). HRMS confirms molecular ion [M+H]⁺ at m/z 412.12 (calc. 412.11) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize in vitro assays:
  • Antimicrobial : MIC testing against S. aureus and E. coli (96-well plate, 24h incubation) .
  • Anticancer : MTT assay on HeLa and MCF-7 cells (IC₅₀ determination at 48h) .
  • Enzyme inhibition : Kinase/diserase targets (e.g., EGFR, using fluorescence polarization) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

  • Methodological Answer : Modify substituents on benzothiazole (ethoxy group) and pyridazine (furan moiety). For example:
  • Replace ethoxy with methoxy to enhance metabolic stability .
  • Substitute furan with thiophene to improve lipophilicity (logP optimization) .
    Table 2 : SAR Trends for Analogs
ModificationBioactivity ChangeReference
Ethoxy → Methoxy↑ Metabolic stability
Furan → Thiophene↑ LogP (2.1 → 2.8)

Q. What strategies are effective in elucidating the compound's mechanism of action at the molecular level?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) for target validation:
  • Dock into ATP-binding pockets (e.g., Src kinase) to predict binding affinity .
  • Validate via SPR (KD measurement; immobilize target protein on CM5 chip) .
    Fluorescence quenching assays quantify DNA intercalation (ΔF with ethidium bromide displacement) .

Q. How should researchers address stability issues and degradation pathways under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies :
  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C; monitor via HPLC at 0, 24, 48h). Major degradation at pyridazinone C=O .
  • Photodegradation : Expose to UV (254 nm, 48h; LC-MS identifies radical-mediated cleavage) .
    Stabilization strategies: Lyophilization (with trehalose) or prodrug design (ester masking of labile groups) .

Q. What methodologies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Use meta-analysis to harmonize
  • Standardize assay protocols : Fixed cell lines vs. primary cultures (e.g., MCF-7 vs. patient-derived tumors) .
  • Control for solvent effects : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
    Dose-response normalization : Convert IC₅₀ values to molar units (accounting for batch-to-batch purity variations) .

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